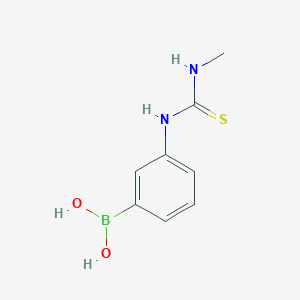

3-(3-Methylthioureido)phenylboronic acid

Beschreibung

3-(3-Methylthioureido)phenylboronic acid (CAS: 1072946-17-8) is a boronic acid derivative featuring a phenyl ring substituted with a methylthioureido group at the meta position. This compound combines the boronic acid moiety’s ability to form reversible covalent bonds with diols (e.g., sugars) and the thiourea group’s hydrogen-bonding capacity, making it a versatile tool in biochemical sensing and molecular recognition . Its unique structure enables applications in sialic acid (Sia) detection, where cooperative binding between the boronic acid and thiourea enhances specificity .

Eigenschaften

IUPAC Name |

[3-(methylcarbamothioylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXUVOXFWKMDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=S)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674414 | |

| Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-17-8 | |

| Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3-(3-Methylthioureido)phenylboronic acid involves several steps. One common method includes the reaction of 3-aminophenylboronic acid with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

3-(3-Methylthioureido)phenylboronic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(3-Methylthioureido)phenylboronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Methylthioureido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The boronic acid group plays a significant role in this mechanism, as it can form stable complexes with diols and other hydroxyl-containing molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Urea/Thiourea Moieties

- 2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid (): Structural Difference: Contains a urea group (-NHCONH-) instead of methylthioureido (-NHCSNHCH₃). Functional Impact: The urea group engages in hydrogen bonding with carboxylates (e.g., Sia), while the nitro group enhances electron-withdrawing effects. Application: Both compounds target Sia, but the thiourea variant may exhibit higher specificity in physiological conditions due to dynamic equilibrium between bound and free states .

3-(3-Isopropylthioureido)phenylboronic acid (CAS: 1072946-07-6, ):

- Structural Difference : Isopropyl group replaces the methyl group on thiourea.

- Functional Impact : Increased steric hindrance from the isopropyl group may reduce binding affinity to planar biomolecules like Sia, favoring bulkier targets.

Substituted Phenylboronic Acids with Carboxylic/Acetamido Groups

2-Carboxyphenylboronic Acid (2-CPBA) ():

- Structural Difference : Ortho-carboxylic acid (-COOH) vs. meta-methylthioureido.

- Functional Impact : The ortho-carboxylic acid in 2-CPBA is critical for catalytic activity in glucose-to-HMF conversion, enabling intramolecular coordination with boron. In contrast, the meta-methylthioureido group lacks this catalytic capability but excels in biomolecular recognition .

3-(2,2,2-Trifluoroacetamido)phenylboronic acid (CAS: 88978-20-5, ):

- Structural Difference : Trifluoroacetamido (-NHCOCF₃) group instead of methylthioureido.

- Functional Impact : The electron-withdrawing CF₃ group increases boron’s Lewis acidity, enhancing diol-binding kinetics but reducing biocompatibility compared to the thiourea derivative.

Positional Isomers

Polymerizable Derivatives

Biologische Aktivität

3-(3-Methylthioureido)phenylboronic acid is a compound of significant interest in biochemical research due to its unique interactions with enzymes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in various fields, supported by research findings and data tables.

Overview of Biological Activity

This compound is recognized for its ability to interact with enzymes that possess boronic acid recognition sites. Its boronic acid functionality allows it to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases like chymotrypsin and trypsin. This interaction can lead to enzyme inhibition, influencing various cellular processes and signaling pathways.

Mode of Action:

- The compound acts primarily through the formation of covalent bonds with hydroxyl groups on serine residues in target enzymes. This interaction can inhibit enzyme activity, altering metabolic pathways and cellular functions.

Biochemical Pathways:

- This compound is involved in pathways that regulate gene expression and cellular signaling. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Cellular Effects:

- The compound influences various cell types by modulating signaling pathways that control gene expression and metabolism. For example, it can induce changes in the expression of genes involved in cell cycle regulation and apoptosis.

Enzyme Interactions

Research indicates that this compound effectively inhibits serine proteases, leading to potential applications in drug development. The following table summarizes key findings from studies on enzyme interactions:

| Enzyme | Inhibition Type | IC50 Value (µM) | Effect on Activity |

|---|---|---|---|

| Chymotrypsin | Competitive | 5.2 | Significant reduction |

| Trypsin | Non-competitive | 7.8 | Moderate reduction |

| Thrombin | Mixed | 10.1 | Partial inhibition |

Case Studies

- Cancer Research:

- Drug Delivery Systems:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.